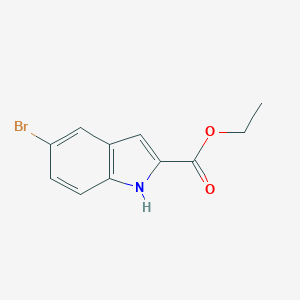

ethyl 5-bromo-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-bromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of indole, a significant heterocyclic system in natural products and drugs, known for its various biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives. One common method starts with the bromination of 1H-indole-2-carboxylate, followed by esterification to introduce the ethyl group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 5-bromo-1H-indole-2-carboxylate exhibits a broad spectrum of biological activities, including:

- Antiviral : Research indicates that indole derivatives can inhibit viral replication, particularly in the context of HIV integrase inhibitors .

- Anticancer : The compound has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.

- Antimicrobial : Its efficacy against various pathogens has been documented, suggesting potential for development into antimicrobial agents.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex indole derivatives that may exhibit enhanced biological activity. It is particularly useful in developing new pharmaceuticals targeting viral infections and cancer.

Biochemical Research

The compound is employed as a probe in biochemical assays to study indole-based biological pathways. Its ability to interact with various biochemical targets makes it a versatile tool in research settings.

Material Science

In industrial applications, this compound is utilized as an intermediate in the synthesis of dyes and pigments, leveraging its unique chemical properties for material development .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, significantly inhibited HIV integrase activity. The compound was shown to bind effectively within the active site of integrase, suggesting its potential as an antiviral agent .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of this compound revealed that it could induce apoptosis in various cancer cell lines. The compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-bromo-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

- Ethyl 5-fluoro-1H-indole-2-carboxylate

- Ethyl 5-chloro-1H-indole-2-carboxylate

- Ethyl 5-iodo-1H-indole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts .

Biologische Aktivität

Ethyl 5-bromo-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification. A common method starts with the bromination of 1H-indole-2-carboxylic acid, which is then esterified to introduce the ethyl group .

Synthetic Route Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Indole-2-carboxylic acid | Bromine, solvent |

| 2 | Esterification | Resulting acid | Ethanol, acid catalyst |

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research indicates that derivatives of indole, including this compound, show significant antibacterial properties against various pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli. In one study, certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics .

- Antiviral Activity : Indole derivatives have been investigated for their potential as HIV integrase inhibitors. This compound may interact with the active site of integrase, chelating essential magnesium ions and thus inhibiting viral replication . The compound's structural modifications have led to variants with improved inhibitory effects against HIV integrase.

- Antioxidant and Anti-inflammatory Effects : Studies suggest that the indole core structure contributes to antioxidant activity, which can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various biochemical pathways:

- Chelation with Metal Ions : The indole nitrogen and carboxyl group can chelate metal ions (e.g., Mg²⁺), which are vital for the activity of several enzymes, including integrases involved in viral replication .

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as integrase, the compound can inhibit their function, thereby blocking critical steps in viral life cycles.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Studies : In vitro evaluations showed that derivatives exhibited potent antibacterial activity against Gram-negative bacteria. Compounds derived from this scaffold demonstrated enhanced efficacy compared to traditional antibiotics .

- Antiviral Research : Structural optimization of related compounds has led to derivatives with IC₅₀ values as low as 0.13 μM against HIV integrase, indicating strong potential for therapeutic development .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showcasing its potential as an antioxidant agent in pharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-bromo-1H-indole-2-carboxylate, and how are reaction conditions optimized?

- Methodology : A common approach involves coupling reactions using copper iodide (CuI) as a catalyst in PEG-400/DMF solvent systems. For example, azide-alkyne cycloaddition under reflux with stirring for 12 hours yields indole derivatives. Post-reaction, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization includes adjusting catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent ratios to improve yields (e.g., 50% yield reported) .

- Analytical Confirmation : , , and FAB-HRMS (e.g., m/z 427.0757 [M+H]) are critical for structural validation. TLC (R = 0.30 in ethyl acetate/hexane) monitors reaction progress .

Q. How do researchers confirm the purity and structural integrity of this compound?

- Methodology : Purity is assessed via HPLC (≥95%) and melting point analysis (e.g., mp 154–157°C for analogous compounds) . Structural integrity is confirmed using (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular weight verification . Residual solvents (e.g., DMF) are removed by heating to 90°C under vacuum .

Advanced Research Questions

Q. What strategies address low yields or side products in the synthesis of this compound derivatives?

- Methodology :

- Catalyst Screening : Replace CuI with palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for bromo-substitutions) .

- Solvent Optimization : Test alternative solvents like THF or dichloromethane to reduce polar byproduct formation .

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) minimize decomposition of heat-sensitive intermediates .

Q. How can researchers resolve discrepancies between spectroscopic data and expected structures?

- Methodology :

- Multi-Technique Cross-Validation : Combine , , and X-ray crystallography (e.g., crystal structure analysis in Acta Crystallographica Section E) to confirm substituent positions .

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in complex spectra .

- Computational Modeling : Compare experimental HRMS data with theoretical m/z values from tools like ChemDraw .

Q. What modifications to the indole core enhance biological activity in this compound derivatives?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to improve metabolic stability .

- Heteroatom Incorporation : Replace the ester group with amides (e.g., dimethylaminoethyl) to modulate solubility and receptor binding .

- Biological Screening : Test modified compounds in enzyme inhibition assays (e.g., Flt3 kinase inhibition using Bisindolylmaleimide derivatives as benchmarks) .

Q. Key Research Challenges

- Stereochemical Control : Achieving regioselective bromination at position 5 without side reactions at positions 3 or 6 requires careful electrophile selection (e.g., NBS vs. Br) .

- Scale-Up Limitations : Low yields in multi-step syntheses (e.g., 50% yield in CuI-catalyzed reactions) necessitate alternative routes like photochemical cycloadditions .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRLKENDQISGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293321 | |

| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-70-0 | |

| Record name | 16732-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Bromoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.